molecular formula C12H13N3 B8710742 2-Ethyl-2-(pyridin-4-yl)pentanedinitrile CAS No. 92788-12-0

2-Ethyl-2-(pyridin-4-yl)pentanedinitrile

Cat. No. B8710742
CAS RN: 92788-12-0
M. Wt: 199.25 g/mol
InChI Key: RVKHZVGEIPSUPC-UHFFFAOYSA-N
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Patent
US05071857

Procedure details

A solution of potassium cyanide (25 g) in water (133 ml) and of 4-picolyl chloride hydrochloride (30 g) in reagent grade methanol (268 ml) was heated under reflux for 2 hours, concentrated under vacuum, diluted with water (500 ml) and extracted with CHCl3 (4×100 ml). Distillation of the extract afforded a single fraction of 4-pyridylacetonitrile (8.026 g), b.p. 84° C. at 0.15 mm Hg. This was dissolved in dry dimethylformamide (130 ml) and stirred with sodium hydride (3.4 g, 50% w/v dispersion in oil) for 2.5 hours. Ethyl iodide (5.7 ml, 1.93 g/ml) was added slowly with cooling and stirring. After 18 hours, excess solvent was evaporated off, the residue diluted with water (150 ml) and extracted with diethyl ether (3×300 ml). Flash chromatography (Merck Art 9385, CHCl3, 4.5×15 cm column) of the extract afforded a mixture of 2-(4-pyridyl)butyronitrile and 2-ethyl-2-(4-pyridyl)-butyronitrile (9.85 g). Acrylonitrile (4.46 ml) in t-butanol (5.5 ml) was added to a solution of the above mixture in t-butanol (18 ml) and "Triton B" (0.32 ml) with cooling and stirring. ("Triton" is a Registered Trade Mark in the UK and many other countries). After 2 hours, excess solvent was evaporated off, the residue diluted with water (150 ml) and extracted with CHCl3 (2×50 ml). Flash chromatography of the extract (CHCl3, 4.5×15 cm column) afforded a mixture of 2-ethyl-2-(4-pyridyl) butyronitrile and 4-cyano-4-(4-pyridyl)hexanonitrile (8 g). This mixture was heated under reflux with glacial acetic acid (15 ml) and conc. sulfuric acid (3 ml) during 0.5 hours, then with addition of 5N hydrochloric acid (15 ml) for a further 3 hours, cooled, diluted with water, adjusted to pH 7-7.5 with sodium hydrogen carbonate and extracted with methylene chloride. Elution from a column (4.5×30 cm) of silica gel (Merck, Kieselgel 6) with CHCl3 afforded the title compound, 2.95 g; (20% yield based on 4-pyridylacetonitrile) which crystallized from toluene, m.p. 138°-139° C. (corrected); mass spectrum, isobutane chemical ionization [MH+ ] at m/z=219: IR (KC1) cm-1 2990 (CH aromatic phenyl), 2800 (NH), 1720, 1784 (C=0 imide), 1605 (C=C, aromatic phenyl); 1H-NMR (CDCl3), δ0.87 (t,3H,CH3CH2), 1.80-2.82 (m, 6H, CH3CH2, H(4), H(5)), 7.15 (d, 2H, aromatic H(3), H(5), J=4.7 Hz), 8.55 (d, 2H, aromatic H(2), H(6), J=4.7 Hz), 9.13 (br.s., 1H, NH). Anal. C12H14N2O2, 218.25) Calcd: C,66.03; H,6.47; N,12.84, Found: C,66.00, H,6.58; N,12.87%.
Quantity
3.4 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
130 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Quantity
3 mL
Type
reactant
Reaction Step Five
Quantity
15 mL
Type
solvent
Reaction Step Five
Quantity
5.7 mL
Type
reactant
Reaction Step Six
Name
2-(4-pyridyl)butyronitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
Quantity
9.85 g
Type
reactant
Reaction Step Seven
Quantity
4.46 mL
Type
reactant
Reaction Step Eight
Quantity
5.5 mL
Type
solvent
Reaction Step Eight
Quantity
18 mL
Type
solvent
Reaction Step Eight
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Nine
Quantity
8 g
Type
reactant
Reaction Step Nine
Quantity
15 mL
Type
reactant
Reaction Step Ten
Yield
20%

Identifiers

REACTION_CXSMILES
[H-].[Na+].C(I)C.N1C=CC(C(CC)C#N)=CC=1.[CH2:17]([C:19]([C:24]1[CH:29]=[CH:28][N:27]=[CH:26][CH:25]=1)([CH2:22][CH3:23])[C:20]#[N:21])[CH3:18].C(#N)C=C.C(C(C1C=CN=CC=1)(CC)CCC#N)#N.S(=O)(=O)(O)[OH:50].Cl.[C:55](=O)([O-])[OH:56].[Na+]>CN(C)C=O.C(O)(C)(C)C.O.C(O)(=O)C>[CH2:17]([C:19]1([C:24]2[CH:29]=[CH:28][N:27]=[CH:26][CH:25]=2)[CH2:22][CH2:23][C:55](=[O:56])[NH:21][C:20]1=[O:50])[CH3:18] |f:0.1,9.10|

Inputs

Step One
Name
Quantity
3.4 g
Type
reactant
Smiles
[H-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(O)([O-])=O.[Na+]
Step Three
Name
Quantity
130 mL
Type
solvent
Smiles
CN(C=O)C
Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
O
Step Five
Name
Quantity
3 mL
Type
reactant
Smiles
S(O)(O)(=O)=O
Name
Quantity
15 mL
Type
solvent
Smiles
C(C)(=O)O
Step Six
Name
Quantity
5.7 mL
Type
reactant
Smiles
C(C)I
Step Seven
Name
2-(4-pyridyl)butyronitrile
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=C(C=C1)C(C#N)CC
Name
Quantity
9.85 g
Type
reactant
Smiles
C(C)C(C#N)(CC)C1=CC=NC=C1
Step Eight
Name
Quantity
4.46 mL
Type
reactant
Smiles
C(C=C)#N
Name
Quantity
5.5 mL
Type
solvent
Smiles
C(C)(C)(C)O
Name
Quantity
18 mL
Type
solvent
Smiles
C(C)(C)(C)O
Step Nine
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(C#N)(CC)C1=CC=NC=C1
Name
Quantity
8 g
Type
reactant
Smiles
C(#N)C(CCC#N)(CC)C1=CC=NC=C1
Step Ten
Name
Quantity
15 mL
Type
reactant
Smiles
Cl

Conditions

Stirring
Type
CUSTOM
Details
stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
with cooling
CUSTOM
Type
CUSTOM
Details
excess solvent was evaporated off
ADDITION
Type
ADDITION
Details
the residue diluted with water (150 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether (3×300 ml)
CUSTOM
Type
CUSTOM
Details
Flash chromatography (Merck Art 9385, CHCl3, 4.5×15 cm column) of the extract afforded
TEMPERATURE
Type
TEMPERATURE
Details
"Triton B" (0.32 ml) with cooling
STIRRING
Type
STIRRING
Details
stirring
WAIT
Type
WAIT
Details
After 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
excess solvent was evaporated off
ADDITION
Type
ADDITION
Details
the residue diluted with water (150 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with CHCl3 (2×50 ml)
EXTRACTION
Type
EXTRACTION
Details
Flash chromatography of the extract (CHCl3, 4.5×15 cm column)
CUSTOM
Type
CUSTOM
Details
afforded
TEMPERATURE
Type
TEMPERATURE
Details
This mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
cooled
EXTRACTION
Type
EXTRACTION
Details
extracted with methylene chloride
WASH
Type
WASH
Details
Elution from a column (4.5×30 cm) of silica gel (Merck, Kieselgel 6) with CHCl3

Outcomes

Product
Details
Reaction Time
18 h
Name
Type
product
Smiles
C(C)C1(C(NC(CC1)=O)=O)C1=CC=NC=C1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 20%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.